Cas no 872-55-9 (2-Ethylthiophene)

2-Ethylthiophene structure
2-Ethylthiophene structure
2-Ethylthiophene
872-55-9
C6H8S
112.192720413208
MFCD00005461
40120
13388

2-Ethylthiophene Properties

Names and Identifiers

    • 2-Ethylthiophene
    • Thiophene, 2-ethyl-
    • 2-Aethyl-thiophen
    • 2-ETHYL-THIOPHENE
    • 2-ETHYLTHIOPHENE FOR SYNTHESIS
    • ethyl thiophene
    • Thiophene,2-ethyl
    • 2-Ethylthiophene (ACI)
    • +Expand
    • MFCD00005461
    • JCCCMAAJYSNBPR-UHFFFAOYSA-N
    • 1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
    • S1C(CC)=CC=C1
    • 105402

Computed Properties

  • 112.03500
  • 0
  • 0
  • 1
  • 112.034671
  • 7
  • 52.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 28.2

Experimental Properties

  • 2.31050
  • 28.24000
  • n20/D 1.512-1.514
    n20/D 1.513(lit.)
  • Not miscible or difficult to mix with water.
  • 132-134 °C(lit.)
  • -66.9°C (estimate)
  • Fahrenheit: 80.6 ° f
    Celsius: 27 ° c
  • 0.29g/l
  • Not determined
  • Not determined
  • Sensitive to light and air
  • 0.99 g/mL at 25 °C(lit.)

2-Ethylthiophene Security Information

  • GHS02 GHS02
  • 3
  • 3
  • S23-S24/25-S37/39-S26-S16
  • II
  • R10
  • Xi Xi
  • UN 1993 3/PG 2
  • H226
  • P210-P403 + P235
  • dangerous
  • Keep in dark place,Sealed in dry,Room Temperature(BD74741)
  • II
  • 10
  • Warning
  • 3
  • 8-10-13-23

2-Ethylthiophene Customs Data

  • 29349990
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Ethylthiophene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HOV-5g
2-Ethylthiophene
872-55-9 98%
5g
$20.00 2024-04-21
A2B Chem LLC
AB62095-5g
2-Ethylthiophene
872-55-9 98%
5g
$18.00 2024-04-19
Aaron
AR003HX7-1g
2-Ethylthiophene
872-55-9 98%
1g
$6.00
abcr
AB126939-25 g
2-Ethylthiophene, 99%; .
872-55-9 99%
25 g
€113.30 2023-07-20
Ambeed
A801806-5g
o-Ethylthiophene
872-55-9 98%
5g
$24.0
Chemenu
CM199633-25g
2-Ethylthiophene
872-55-9 97%
25g
$55 2023-01-18
Crysdot LLC
CD11039315-10g
2-Ethylthiophene
872-55-9 98%
10g
$35
Enamine
EN300-21167-0.05g
2-ethylthiophene
872-55-9 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
K63038-100g
2-Ethylthiophene
872-55-9 97%
100g
$428 2022-09-07
Life Chemicals
F0001-2170-0.25g
2-Ethylthiophene
872-55-9 95%+
0.25g
$18.0 2023-09-07

2-Ethylthiophene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylene glycol ,  Potassium hydroxide ;  rt → 100 °C
1.2 4 h, 140 °C
Reference
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction
Cranwell, Philippa B.; et al, Synlett, 2016, 27(1), 131-135

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Alumina
Reference
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), lithium (1:1) Solvents: Tetrahydrofuran ;  20 °C; 18 min, 160 °C; 10 min, 250 °C
Reference
Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach
Nagaki, Aiichiro; et al, Organic & Biomolecular Chemistry, 2015, 13(26), 7140-7145

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water ,  Selenium Solvents: Tetrahydrofuran
Reference
Carbonyl-to-methylene conversion: selenium-assisted reduction of aromatic ketones with carbon monoxide and water
Nishiyama, Yutaka; et al, Journal of Organic Chemistry, 1988, 53(6), 1326-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Acetic acid
Reference
Catalytic reduction of 2-acylthiophenes
Campaigne, E. E.; et al, Journal of the American Chemical Society, 1951, 73, 5240-3

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
Reference
Formation of 2H-thiopyrans and thiophenes by thermal rearrangement of propargyl vinyl sulfide or its homologs and 2-alkynyl thienyl sulfides
Schuijl-Laros, D.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1972, 91(6), 785-98

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 14.7 atm, 70 °C
Reference
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; et al, RSC Advances, 2015, 5(57), 45760-45766

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: Phosphorus sulfide (P2S5) ;  0 °C → 90 °C
1.3 5 h, 90 °C; 90 °C → rt
1.4 Solvents: Diethyl ether ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis and properties of 2-substituted thiophenes
Ibrahimov, V. H.; et al, Kimya Problemlari, 2007, (3), 525-528

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → -25 °C; -25 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 12 h, rt
Reference
Oligothiophenes substituted with the thionitrile group: synthesis, characterization, and thin-film formation on gold substrates
Morgan, Ian S.; et al, Journal of Materials Chemistry, 2009, 19(43), 8162-8168

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: tert-Butanol ;  2 h, reflux
Reference
Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds
Cai, Mingjian; et al, Asian Journal of Chemistry, 2015, 27(2), 649-653

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Alumina
Reference
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Alumina ,  Hydrogen sulfide ,  Potassium oxide
Reference
A new catalytic synthesis of thiophenes
Barrault, Joel; et al, Journal of Chemical Research, 1978, (6),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

Synthetic Circuit 16

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Synthetic Circuit 17

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Synthetic Circuit 18

Reaction Conditions
Reference
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Ruthenium, (acetonitrile)carbonyl[hydrotris(1H-pyrazolato-κN1)borato(1-)-κN2,κN2… Solvents: Thiophene ;  40 psi, 90 °C
Reference
Reactions of TpRu(CO)(NCMe)(Me) (Tp = Hydridotris(pyrazolyl)borate) with Heteroaromatic Substrates: Stoichiometric and Catalytic C-H Activation
Pittard, Karl A.; et al, Organometallics, 2004, 23(23), 5514-5523

Synthetic Circuit 20

Reaction Conditions
Reference
Electrochemical deposition of highly-conducting metal dithiolene films
Allwright, Emily; et al, Dalton Transactions, 2016, 45(22), 9363-9368

Synthetic Circuit 21

Reaction Conditions
Reference
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Synthetic Circuit 22

Reaction Conditions
Reference
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt nickel alloy Solvents: Ethanol ;  8 h, 80 °C
Reference
Bimetallic CoNi Nanoflowers for Catalytic Transfer Hydrogenation of Terminal Alkynes
Choudhary, Neha; et al, ChemistrySelect, 2022, 7(37),

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

2-Ethylthiophene Raw materials

2-Ethylthiophene Preparation Products

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2-Ethylthiophene Related Literature

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